molecular formula C8H6N2O2 B1292559 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 898746-35-5

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B1292559
CAS No.: 898746-35-5
M. Wt: 162.15 g/mol
InChI Key: LDJMQIKMKHNGDB-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound derivatives have shown potent inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .

Biochemical Pathways

The activation of FGFRs leads to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that compound 4h, a derivative of this compound, has a low molecular weight , which could be beneficial for its bioavailability and subsequent optimization.

Result of Action

In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the efficacy of this compound derivatives could be influenced by factors such as the presence of other medications, the patient’s health status, and genetic factors that affect FGFR expression and function.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of these receptors . This interaction inhibits the autophosphorylation of tyrosine residues, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

This compound has been observed to exert significant effects on various cell types, particularly cancer cells. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells . The compound’s impact on cell signaling pathways, such as the inhibition of FGFR signaling, plays a crucial role in these cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. By binding to the hinge region of these receptors, the compound prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and invasion in cancer cells . Additionally, the compound’s interaction with FGFRs results in changes in gene expression related to cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated sustained inhibition of FGFR signaling and consistent effects on cell proliferation and apoptosis

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . These metabolic processes ensure the compound’s clearance from the body while maintaining its biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it accumulates in target tissues such as tumors . This selective distribution enhances its therapeutic potential by concentrating its effects on cancer cells while minimizing systemic exposure.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective binding to the receptors . This precise localization is critical for the compound’s inhibitory activity and its overall biochemical effects.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJMQIKMKHNGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646551
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-35-5
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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